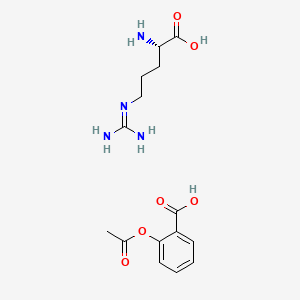

L-Arginine acetylsalicylate

Beschreibung

Evolution of Acetylsalicylic Acid and its Derivatives in Medicinal Chemistry

The journey of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is a cornerstone in the history of pharmaceutical chemistry. Its origins can be traced back to ancient civilizations, with the Sumerians and Egyptians using willow bark for its analgesic properties. nih.gov The active component, salicin, was first isolated in 1828. nih.gov However, it was the synthesis of acetylsalicylic acid from salicylic (B10762653) acid in 1853 by Charles Frédéric Gerhardt that marked a significant milestone. wikipedia.org This was further refined in 1897 by Felix Hoffmann at Bayer, who developed a method to produce a pure and stable form of ASA, which was subsequently patented and marketed as Aspirin in 1899. wikipedia.orgduke.educore.ac.uk

The primary motivation for creating a derivative of salicylic acid was to mitigate its harsh side effects, such as gastric irritation. pas.vaencyclopedia.pub This endeavor opened the door to the concept of modifying active pharmaceutical ingredients (APIs) to improve their therapeutic profiles. Throughout the 20th century, the understanding of aspirin's mechanism of action grew, particularly with the discovery in the 1970s by John Vane that it inhibits cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins (B1171923) and thromboxanes. pas.vawikipedia.org This discovery not only explained its anti-inflammatory, analgesic, and antipyretic effects but also its anti-clotting properties, leading to its widespread use in cardiovascular disease prevention. wikipedia.org The evolution of aspirin exemplifies the progression of medicinal chemistry from using natural remedies to the rational design and synthesis of drugs with enhanced efficacy and reduced toxicity.

Conceptual Development of Amino Acid Conjugates and Salt Forms of Active Pharmaceutical Ingredients

The practice of creating salt forms of APIs has been a fundamental strategy in pharmaceutical development for over a century. numberanalytics.com Initially, this approach was used to improve the stability and water solubility of naturally derived compounds like alkaloids. acs.org Today, it is estimated that about half of all medicines are administered as salts. acs.orgresearchgate.net The selection of an appropriate salt form can significantly influence a drug's physicochemical properties, including its solubility, dissolution rate, stability, and bioavailability. numberanalytics.comnih.gov This process has evolved from a trial-and-error approach to a more predictive science, utilizing computational tools to select suitable salt-forming agents. americanpharmaceuticalreview.com

In parallel, the conjugation of amino acids to APIs has emerged as a sophisticated strategy to enhance drug delivery and efficacy. researchgate.net Amino acids, being the fundamental building blocks of proteins, offer a diverse range of chemical properties that can be harnessed to modify a drug's characteristics. researchgate.netmdpi.com Conjugating an amino acid to a parent drug can improve its solubility, stability, and permeability. researchgate.net This approach has been particularly successful in improving the therapeutic application of poorly soluble compounds. researchgate.net Furthermore, amino acid conjugates can be designed to target specific transporters in the body, potentially increasing bioavailability and reducing off-target effects. mdpi.comnih.gov This strategy represents a move towards creating more targeted and efficient therapeutic agents. nih.gov

Rationale for Investigating L-Arginine Acetylsalicylate as a Hybrid Compound

The development of this compound stems from a logical convergence of the principles of salt formation and amino acid conjugation. Acetylsalicylic acid, despite its widespread use, has limitations, including poor water solubility and the potential for gastrointestinal irritation. google.com L-Arginine, a semi-essential amino acid, plays a crucial role in several physiological processes, notably as a precursor to nitric oxide (NO). patsnap.comwebmd.com Nitric oxide is a potent vasodilator, and its production is vital for maintaining vascular health. patsnap.com

The rationale for combining these two molecules into a single hybrid compound, this compound, is multifaceted. Firstly, forming a salt with the basic amino acid L-arginine can improve the solubility and dissolution rate of the acidic acetylsalicylic acid. google.com Secondly, the combination offers potential synergistic therapeutic benefits. patsnap.com While aspirin inhibits platelet aggregation through the COX pathway, L-arginine can enhance the production of nitric oxide, which also possesses anti-platelet and vasodilatory effects. patsnap.comnih.gov This dual mechanism of action could lead to improved cardiovascular protection. patsnap.com The investigation into this compound is therefore driven by the aim to create a more effective and potentially safer alternative to traditional aspirin, leveraging the unique properties of both of its components. nih.govrrpharmacology.ru

Eigenschaften

IUPAC Name |

2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXXGQLMXDIPQA-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885678 | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-21-0, 54161-23-8 | |

| Record name | Aspirin arginine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine monoacetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Synthesis and Derivatization Strategies

Methodologies for L-Arginine Acetylsalicylate Preparation

The formation of this compound involves the reaction of L-arginine, a basic amino acid, with acetylsalicylic acid. This process can be achieved through several established chemical techniques.

The most straightforward method for preparing this compound is through direct salt formation, which involves the direct reaction of L-arginine with acetylsalicylic acid. google.com This acid-base reaction results in the formation of the L-arginine salt of acetylsalicylic acid. The process can be carried out by combining the two components, often in a suitable solvent to facilitate the reaction, followed by isolation of the resulting salt. google.com This one-step salt-forming reaction is noted for its operational simplicity. google.comgoogle.com

Co-precipitation is a technique used to generate a solid form of the salt from a solution. In a typical co-precipitation method, both L-arginine and acetylsalicylic acid would be dissolved in a suitable solvent system. The salt is then precipitated by changing the conditions of the solution, such as by adding an anti-solvent or by altering the temperature, leading to the formation of a solid, homogenous this compound product. This method has been effectively used to prepare other L-arginine salts, such as a salt with curcumin, where it was shown to increase the solubility of the active compound significantly. nih.gov

Physical mixing is a simpler, solvent-free approach where the two solid components, L-arginine and acetylsalicylic acid, are directly blended. While this method is straightforward, achieving a uniform salt formation at the molecular level can be challenging compared to solution-based methods. nih.gov The effectiveness of salt formation via physical mixing depends on the physicochemical properties of the individual components.

Solvent-based synthesis is a common and controlled method for preparing this compound. google.combutlerov.com A prominent patented method describes dissolving acetylsalicylic acid and L-arginine separately in a linear or branched aliphatic alcohol containing 1 to 4 carbon atoms, such as ethanol (B145695). google.com The acetylsalicylic acid solution is then added dropwise to the L-arginine suspension while stirring. The reaction proceeds under normal pressure at a temperature range of 0–65°C, causing this compound crystals to form and precipitate from the solution. The final product is then isolated by filtration and drying. google.com Another approach involves using a mixture of solvents, such as aqueous acetone, to facilitate the reaction between acetylsalicylic acid and an amino acid, followed by evaporation to obtain the solid salt. butlerov.com

Advanced Synthetic Approaches for Related Arginine-Drug Conjugates and Other Acetylsalicylic Acid Derivatives

Beyond simple salt formation, both L-arginine and acetylsalicylic acid are utilized in more complex derivatization and conjugation strategies to create advanced therapeutic molecules.

Arginine-Drug Conjugates : L-arginine and arginine-rich peptides are frequently conjugated to other molecules to enhance their delivery or activity. For instance, arginine-glycine-aspartic acid (RGD) peptides have been conjugated to the surface of micelles to create targeted drug delivery systems for metastatic tumor cells. researchgate.net Advanced synthetic methods are also used to create dendrimeric, branched-chain arginine peptides, which can be conjugated to oligonucleotides to improve their cellular uptake. nih.gov The selective modification of arginine residues within proteins is another area of advanced synthesis, employing specialized reagents like triazolyl-phenylglyoxal for site-specific bioconjugation. sigmaaldrich.com

Acetylsalicylic Acid Derivatives : The chemical structure of acetylsalicylic acid can be modified to create derivatives with different properties. A common strategy involves converting the carboxylic acid group into a carboxamide. uobasrah.edu.iq This can be achieved by first converting acetylsalicylic acid into its acid chloride, which is then reacted with various amino acids to form amide prodrugs. uobasrah.edu.iq This derivatization is explored as a way to potentially reduce gastrointestinal side effects associated with the free carboxyl group. uobasrah.edu.iq

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and quality of this compound synthesis are highly dependent on key reaction parameters. Optimization of these factors is crucial for maximizing product yield and ensuring high purity by minimizing the presence of unreacted starting materials or degradation products like free salicylic (B10762653) acid.

Key parameters for optimization in solvent-based synthesis include: google.com

Solvent Selection : While various aliphatic alcohols can be used, 95% ethanol is identified as an optimal solvent, balancing good yield with low toxicity. google.com

Reaction Temperature : The temperature must be carefully controlled. A reaction temperature of 60°C is considered optimal. Temperatures exceeding this can lead to a decrease in yield and an increase in the level of impurities, specifically free salicylic acid. google.com

Molar Ratio of Reactants : The stoichiometry of acetylsalicylic acid to L-arginine is a critical factor. A molar ratio of 1:1 to 1.1:1 (acetylsalicylic acid: L-arginine) is recommended to ensure complete reaction. google.com

Cooling Process : After the reaction is complete, a slow cooling process under mechanical stirring allows for gradual crystallization. This is often followed by refrigeration overnight to ensure maximum precipitation of the product from the solution. google.com

| Parameter | Condition | Rationale / Outcome | Reference |

|---|---|---|---|

| Solvent | 95% Ethanol | Provides good product yield and is preferred over more toxic solvents like methanol. | google.com |

| Temperature | 60°C | Optimal for reaction. Temperatures >60°C reduce yield and increase free salicylic acid content. | google.com |

| Molar Ratio (Aspirin:Arginine) | 1:1 to 1.1:1 | Ensures efficient conversion of reactants to the final salt product. | google.com |

| Crystallization | Slow cooling followed by refrigeration (e.g., at 0°C) | Maximizes the precipitation and recovery of the crystalline product. | google.com |

Iii. Structural Elucidation and Advanced Physicochemical Characterization of Solid Forms

Spectroscopic Analysis of L-Arginine Acetylsalicylate

Spectroscopic techniques are fundamental in confirming the formation of the salt and elucidating its molecular structure by probing the interactions between the L-arginine and acetylsalicylate ions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and confirming salt formation through the observation of changes in vibrational frequencies. The formation of this compound involves a proton transfer from the carboxylic acid group of acetylsalicylic acid to the basic guanidinium (B1211019) or α-amino group of L-arginine. This ionic interaction leads to distinct changes in the IR spectrum compared to the spectra of the individual starting materials.

Expected Spectral Changes:

Carboxylate Group: Acetylsalicylic acid exhibits a characteristic C=O stretching vibration for its carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. Upon deprotonation to form the acetylsalicylate anion, this peak is replaced by two new bands: an asymmetric stretching vibration (νas(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretching vibration (νs(COO⁻)) near 1400 cm⁻¹. The appearance of these bands is a primary indicator of salt formation.

Amine/Guanidinium Groups: L-arginine, in its zwitterionic form, shows characteristic N-H bending and stretching vibrations. Upon protonation of the guanidinium group (pKa ~12.5) or the α-amino group (pKa ~9.0), these bands are expected to shift. For instance, the N-H stretching bands in the 3000-3400 cm⁻¹ region and the N-H bending bands around 1600 cm⁻¹ would be altered, reflecting the change in the chemical environment of the nitrogen atoms.

The comparison of the FTIR spectrum of the synthesized this compound with the spectra of the parent compounds would confirm the ionic interaction and successful salt formation.

Table 1: Key FTIR Vibrational Frequencies for L-Arginine and Acetylsalicylic Acid This table presents typical wavenumber ranges for the key functional groups in the parent molecules. The exact positions in this compound would be expected to shift due to salt formation.

| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) | Expected Change in Salt |

| Carboxylic Acid (C=O) | Acetylsalicylic Acid | 1680 - 1710 | Disappears |

| Carboxylate (asymmetric) | This compound | N/A | Appears (approx. 1550-1610) |

| Carboxylate (symmetric) | This compound | N/A | Appears (approx. 1400) |

| Ester (C=O) | Acetylsalicylic Acid | 1740 - 1760 | Minor shift expected |

| Amine/Guanidinium (N-H stretch) | L-Arginine | 3000 - 3400 | Shift in position and broadening due to protonation and hydrogen bonding |

| Amine/Guanidinium (N-H bend) | L-Arginine | ~1600 - 1680 | Shift in position reflecting changes in hydrogen bonding and protonation state |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

In ¹³C NMR, the most significant change would be observed for the carboxylate carbon of acetylsalicylic acid, which would shift upfield upon deprotonation. The carbons within the L-arginine backbone and side chain, particularly those near the protonated nitrogen centers, would also exhibit chemical shift changes. By assigning all peaks in the ¹H and ¹³C spectra, the 1:1 stoichiometry of the salt can be confirmed. nih.gov

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are critical for investigating the solid-state properties of this compound, including its thermal stability, melting behavior, and potential for polymorphism or eutectic formation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal key thermal events. A sharp endothermic peak would indicate the melting point of the crystalline salt, providing information about its purity and crystalline integrity. The melting point of the salt is expected to be distinctly different from those of L-arginine (decomposes ~244°C) and acetylsalicylic acid (~140°C). nih.gov

DSC is also instrumental in studying eutectic formation. A physical mixture of L-arginine and acetylsalicylic acid, when heated, might show a melting endotherm at a temperature lower than the melting point of either component, indicating the formation of a eutectic mixture. The thermogram of the prepared salt should ideally show a single melting endotherm corresponding to the salt itself, distinct from any eutectic behavior. Multiple thermal events could suggest the presence of impurities, polymorphs, or incomplete salt formation.

Thermo-microscopy, or hot-stage microscopy (HSM), combines a microscope with a temperature-controlled stage. This technique allows for the direct visual observation of changes in the solid sample as it is heated or cooled. For this compound, thermo-microscopy would be used to visualize the melting process, providing a visual confirmation of the melting point determined by DSC. It can also reveal information about changes in crystal habit, sublimation, or decomposition upon heating. Observing the morphology of the crystals as they melt can help distinguish between the melting of a pure compound and the more complex melting behavior of a mixture or a sample with impurities.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Assessment

X-ray Diffraction (XRD) is the definitive technique for analyzing the crystalline nature of solid materials. Powder X-ray diffraction (PXRD) provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.

The PXRD pattern of this compound would be distinctly different from the patterns of L-arginine and acetylsalicylic acid, confirming the formation of a new crystalline phase. sci-hub.senih.gov The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the salt's specific crystal structure.

Furthermore, PXRD is the primary tool for assessing polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of this compound would exhibit different PXRD patterns and may have different physicochemical properties, such as solubility and stability. A thorough screening for polymorphs is a critical step in the solid-state characterization of any new pharmaceutical salt. Analysis of the diffraction pattern can also yield information on the unit cell parameters of the crystal lattice. sci-hub.senih.gov

Table 2: Summary of Analytical Techniques and Information Obtained

| Technique | Abbreviation | Primary Information Provided for this compound |

| Fourier Transform Infrared Spectroscopy | FTIR | Confirmation of salt formation, identification of functional groups, molecular interactions. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural confirmation, verification of 1:1 stoichiometry in solution. |

| Differential Scanning Calorimetry | DSC | Melting point, thermal stability, purity assessment, detection of polymorphs/eutectics. |

| Thermo-Microscopy | HSM | Visual confirmation of melting, observation of microstructural changes with temperature. |

| X-ray Diffraction | XRD | Confirmation of crystalline structure, identification of new solid phase, polymorphism screening. |

Molecular Docking and Computational Chemistry for Predicting Complex Formation

Computational chemistry and molecular docking are powerful in-silico tools used to predict and analyze the formation of molecular complexes, such as the salt this compound, at an atomic level. nih.govwindows.net These methods model the interactions between L-arginine and acetylsalicylic acid to determine the most energetically favorable binding orientations and conformations, thereby predicting the stability and structure of the resulting complex. nih.gov

The primary interaction driving the formation of this compound is the acid-base reaction between the acidic carboxylic acid group of acetylsalicylic acid and the highly basic guanidinium group of L-arginine. Computational models are employed to calculate the binding affinity and the change in Gibbs free energy (ΔG) associated with this salt formation. A negative ΔG value would indicate a spontaneous reaction.

While specific experimental docking studies for the L-arginine and acetylsalicylic acid complex are not extensively detailed in publicly available literature, the expected outcomes can be summarized based on the principles of molecular modeling.

| Computational Method | Predicted Parameter | Predicted Outcome/Interaction |

|---|---|---|

| Molecular Docking | Binding Affinity / Docking Score | A high negative value (e.g., kcal/mol), indicating a stable binding interaction. |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Precise bond lengths and angles of the ion pair in its lowest energy state. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Key Intermolecular Interactions | - Primary ionic bond: Arginine guanidinium (-C(NH₂)₂⁺) ↔ Acetylsalicylate carboxylate (-COO⁻).

|

| Molecular Dynamics (MD) Simulation | Complex Stability Over Time | Simulation would show the persistence of the ionic and hydrogen bonds in a simulated aqueous environment. |

Microscopic and Imaging Techniques for Solid-State Morphology

Microscopic techniques are indispensable for characterizing the solid-state morphology of pharmaceutical compounds, providing direct visual evidence of particle size, shape, and surface topography. Scanning Electron Microscopy (SEM) is a principal technique used for this purpose, offering high-resolution images of the material's surface. nih.gov

The solid-state characterization of this compound would involve comparing its morphology to that of its constituent starting materials, L-arginine and acetylsalicylic acid. L-arginine typically appears as white crystalline powder. nih.gov The formation of the salt complex with acetylsalicylic acid is expected to result in a new solid form with a distinct crystal habit and morphology.

Studies on analogous arginine complexes, such as with simvastatin, demonstrate the utility of these techniques. In that case, SEM analysis revealed that the formation of the arginine complex led to a conversion from a coherent crystalline structure to a non-coherent pattern, with some degree of amorphization. nih.gov This change in physical form is critical as it influences key pharmaceutical properties. For this compound, SEM would be used to ascertain whether the product is crystalline or amorphous, its degree of aggregation, and its particle size distribution. This information is vital for understanding the material's behavior during pharmaceutical processing.

Other advanced techniques like cryo-scanning electron microscopy could also be employed to observe the microstructure in specific conditions, for instance, within a hydrated matrix, providing further insights into the material's behavior. nih.gov

| Material | Analytical Technique | Observed Morphological Characteristics (Illustrative) |

|---|---|---|

| L-Arginine (Starting Material) | SEM | Typically presents as well-defined crystalline particles, often with a prismatic or plate-like habit. |

| Acetylsalicylic Acid (Starting Material) | SEM | Commonly observed as needle-shaped (acicular) or rod-like crystals. |

| This compound (Product) | SEM | Expected to show a unique and uniform crystal habit distinct from starting materials, potentially irregular shapes or agglomerates indicating the formation of a new solid phase. Surface may appear smoother or more textured depending on crystallinity. |

Iv. Biopharmaceutical Properties Research and Formulation Science Concepts

Solubility Enhancement Mechanisms and Studies

The aqueous solubility of a drug is a critical determinant of its oral bioavailability. For acidic compounds like acetylsalicylic acid, formulation strategies are often employed to enhance solubility and dissolution rates. The formation of salts with basic compounds, such as the amino acid L-arginine, represents a common and effective approach.

Impact of Salt Formation on Aqueous Solubility

The formation of L-Arginine acetylsalicylate is a salt resulting from an acid-base reaction between the carboxylic acid group of acetylsalicylic acid and the basic guanidinium (B1211019) group of L-arginine. This transformation from a poorly soluble weak acid into a highly soluble salt is a primary mechanism for solubility enhancement. The ionic nature of the salt allows for stronger interactions with polar water molecules compared to the parent acetylsalicylic acid, which has a more nonpolar character. This disruption of the crystalline lattice structure of the drug and the formation of strong drug-water interactions significantly increases its aqueous solubility. mdpi.comkcl.ac.uk

The use of basic amino acids to improve the solubility of acidic drugs is a well-documented strategy. nih.gov For instance, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen have demonstrated that L-arginine is a superior solubilizing agent compared to other basic excipients like L-lysine and tris. mdpi.com This superior capacity is attributed to L-arginine's higher basicity (pKa = 12.48), which facilitates a more robust electrostatic interaction and ionization of the acidic drug. mdpi.com Similarly, the formation of a salt with L-arginine was shown to increase the solubility of curcumin, a natural polyphenolic compound, by over 400-fold. mdpi.comnih.gov

The principle is that the salt formation significantly lowers the energy required for the solute-solvent interactions to overcome the solute-solute interactions within the crystal lattice, leading to a marked increase in solubility.

Table 1: Examples of Solubility Enhancement of Acidic Compounds by L-Arginine

| Poorly Soluble Compound | Method of Preparation | Fold Increase in Solubility | Reference |

|---|---|---|---|

| Ketoprofen | Coprecipitation with L-arginine | 6.8-fold | mdpi.com |

| Curcumin | Coprecipitation with L-arginine | ~440-fold | mdpi.comnih.gov |

Factors Influencing Dissolution Rate and Equilibrium Solubility

The dissolution rate, the speed at which a solid drug dissolves in a solvent, is directly related to its solubility, as described by the Noyes-Whitney equation. Consequently, the enhanced solubility of this compound leads to a faster dissolution rate compared to acetylsalicylic acid alone.

Several factors influence the dissolution rate and equilibrium solubility of a drug substance:

Physicochemical Properties of the Drug:

Particle Size: A reduction in particle size increases the total surface area available for dissolution, which can lead to a higher dissolution rate. scribd.comijprajournal.com

Solid-State Form: Amorphous forms of a drug are generally more soluble and dissolve faster than their crystalline counterparts due to a lower lattice energy. scribd.com The specific polymorphic form can also impact solubility. ijprajournal.com

Formulation Factors:

Excipients: The presence of other components in a formulation, such as binders, disintegrants, and lubricants, can either enhance or retard dissolution. scribd.com Hydrophilic excipients can improve the wettability of the drug particles and promote dissolution. ijprajournal.com

Environmental Factors:

Temperature: Solubility is generally temperature-dependent; for most solids, it increases with temperature. ijprajournal.com

Agitation: The intensity of agitation in the dissolution medium affects the thickness of the stagnant diffusion layer around the drug particle. Higher agitation reduces this layer, increasing the dissolution rate. wisdomlib.org

pH of the Medium: For an acidic drug like acetylsalicylic acid, the dissolution rate increases as the pH of the medium rises. ijprajournal.com The L-arginine in the salt creates an alkaline microenvironment or diffusion layer around the dissolving particles, which promotes the ionization and subsequent dissolution of the acidic acetylsalicylic acid. mdpi.commdpi.com

Role of Electrostatic Interactions and pH in Solubilization

At a molecular level, the solubilization of this compound is governed by strong electrostatic interactions and is highly dependent on the pH of the aqueous environment. mdpi.com The primary interaction is the ionic bond between the positively charged guanidinium group of L-arginine and the negatively charged carboxylate group of acetylsalicylate. kcl.ac.uk

The pH of the solution dictates the ionization state of both molecules. L-arginine has multiple pKa values, with its guanidinium group being strongly basic (pKa ~12.5). Acetylsalicylic acid is a weak acid with a pKa of approximately 3.5. In the physiological pH range of the intestines (around 6.0-7.4), the carboxylic acid of acetylsalicylate is predominantly deprotonated (negatively charged), and the guanidinium group of L-arginine is protonated (positively charged). This creates a favorable condition for the formation of a stable, soluble salt.

Beyond the primary ionic bond, other interactions may contribute to solubilization. The guanidinium group of arginine can engage in favorable interactions with the aromatic ring of acetylsalicylate, a phenomenon observed with other aromatic compounds. nih.govnih.govnih.gov These interactions can disrupt the self-association of drug molecules, further preventing precipitation and enhancing solubility. nih.govresearchgate.net Molecular dynamics simulations have shown that arginine interacts more strongly with aromatic compounds than other amino acids like lysine, underscoring the specific role of the guanidinium group. nih.gov The solubility of a therapeutic protein, Fibroblast Growth Factor 20, was also found to be strongly dependent on both pH and arginine concentration, highlighting the importance of these factors in arginine-mediated solubilization. researchgate.netscispace.com

Prodrug Design Principles and Application to this compound

Theoretical Framework of Prodrug Strategy for Modulating Physicochemical and Pharmacokinetic Properties

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation within the body to release the active drug. ijpcbs.comresearchgate.net This strategy is a well-established tool in drug development used to overcome undesirable properties of a parent drug, including poor solubility, low permeability, chemical instability, and lack of site-specificity. ijpcbs.comresearchgate.netcasjournal.org

Amino acids are frequently used as promoieties in prodrug design because they are endogenous, generally non-toxic, and can utilize amino acid transporters to improve membrane permeability. nih.govnih.gov By covalently linking an amino acid to a parent drug, it is possible to modify its physicochemical properties. nih.gov

While this compound is technically a salt formed by ionic bonding, it can be conceptualized within the framework of a mutual prodrug strategy. In a mutual prodrug, two synergistic drugs are linked together. Here, both acetylsalicylic acid and L-arginine have distinct physiological roles. The primary objective in forming this salt is to overcome the biopharmaceutical barrier of poor aqueous solubility of acetylsalicylic acid, a key goal of prodrug design. ijpcbs.comcasjournal.org

Table 2: Objectives of Prodrug Design and Relevance to this compound

| Prodrug Design Objective | Description | Application to this compound |

|---|---|---|

| Improve Aqueous Solubility | Increase water solubility to enable formulation or improve dissolution. casjournal.org | Primary Application: Salt formation dramatically increases the aqueous solubility of acetylsalicylic acid. |

| Enhance Permeability | Increase lipophilicity to improve absorption across biological membranes. ijpcbs.com | Not a Primary Application: Salt formation increases hydrophilicity, which does not typically enhance passive diffusion. However, the L-arginine moiety could potentially interact with amino acid transporters. |

| Increase Stability | Mask a chemically unstable group to protect the drug from degradation. ijpcbs.com | Potential Application: The salt form may exhibit different solid-state stability compared to the parent acid. |

| Site-Specific Delivery | Target the drug to a specific tissue or organ by exploiting transporters or enzymes at the target site. casjournal.org | Not a Primary Application: The linkage is primarily for solubility enhancement, not targeted delivery. |

Enzymatic and Chemical Conversion Pathways of Arginine-Containing Prodrugs

The "conversion" pathway for this compound primarily involves dissociation. As a salt, it readily dissociates into L-arginine and acetylsalicylate ions upon dissolution in an aqueous environment, such as the gastrointestinal fluids. This is a rapid, non-enzymatic chemical process.

Once dissociated, each component follows its own metabolic pathway:

Acetylsalicylic Acid: It is rapidly deacetylated by esterases in the plasma, liver, and other tissues to form salicylic (B10762653) acid, which is the primary active metabolite responsible for most of the anti-inflammatory and analgesic effects.

L-Arginine: As a natural amino acid, it enters the body's amino acid pool. It is a substrate for several enzymes and plays a role in multiple metabolic pathways. embopress.org A key pathway is its hydrolysis by the enzyme arginase into ornithine and urea, which is a crucial step in the urea cycle for nitrogen disposal. mdpi.com Arginine is also a precursor for the synthesis of nitric oxide (NO), creatine, and polyamines. embopress.org

In the context of true prodrugs where arginine is covalently linked to a drug (e.g., via an ester or amide bond), the conversion to the active drug would require enzymatic cleavage. nih.gov

Ester Linkages: Arginine ester prodrugs are typically hydrolyzed by ubiquitous enzymes such as carboxylesterases to release the parent drug and arginine. nih.gov

Amide Linkages: Amide bonds are generally more stable in vivo than ester bonds. ijpcbs.com Their cleavage often requires specific peptidases or proteases. ijpcbs.com The stability of these linkages can be modulated by the choice of the amino acid and the nature of the parent drug. nih.gov

Transport Mechanisms of L-Arginine and its Conjugates Across Biological Membranes

The transport of L-Arginine across biological membranes is a complex process primarily mediated by specific carrier proteins. These transporters are crucial for maintaining cellular homeostasis and are involved in a variety of physiological functions. The primary carriers responsible for L-Arginine transport belong to the Solute Carrier (SLC) superfamily, specifically the SLC7 family of cationic amino acid transporters (CATs). ox.ac.uknih.govwordpress.com

Cationic Amino Acid Transporters (CATs):

The CAT family, part of the larger SLC7 family, are key players in the transport of cationic amino acids like L-Arginine, L-lysine, and L-ornithine. nih.govguidetopharmacology.org These transporters function independently of sodium and are driven by the membrane potential. researchgate.net The SLC7 family is divided into two main subgroups: the CATs (SLC7A1–4 and SLC7A14) and the glycoprotein-associated amino acid transporters (gpaATs), also known as light subunits of heteromeric amino acid transporters (HATs). wordpress.comguidetopharmacology.org

Several isoforms of CATs have been identified, each with distinct tissue distribution and kinetic properties. physoc.org

CAT-1 (SLC7A1): This is a high-affinity transporter that is widely expressed and plays a role in providing L-Arginine for basic cellular functions. nih.govplos.org

CAT-2 (SLC7A2): This transporter has two splice variants:

CAT-2A: A low-affinity transporter found predominantly in the liver. ox.ac.ukplos.org

CAT-2B: A high-affinity transporter that is inducible and is abundant in macrophages and other immune cells. ox.ac.ukplos.org

CAT-3 (SLC7A3): This isoform is primarily expressed in the brain. physoc.org

The transport system mediated by these proteins is often referred to as system y+. physoc.orgoup.com

Other Transport Systems:

Besides the CATs, other transport systems can also facilitate the movement of L-Arginine. System y+L, for instance, is a sodium-dependent transport system that can exchange cationic amino acids for neutral amino acids. oup.com

The conjugation of L-Arginine to other molecules, such as in this compound, can potentially alter its transport mechanism. While specific research on the transport of this compound is limited, the conjugation could influence its affinity for the various amino acid transporters or potentially allow it to utilize other transport pathways. For instance, some studies have explored how arginine-rich peptides can translocate across biological membranes, suggesting that the presence of multiple arginine residues can facilitate cellular uptake. nih.govmdpi.com

| Transporter Family | Specific Transporter | Alias/System | Substrates | Key Characteristics |

|---|---|---|---|---|

| Solute Carrier Family 7 (SLC7) | CAT-1 (SLC7A1) | System y+ | L-Arginine, L-Lysine, L-Ornithine | High-affinity, widely expressed, sodium-independent. nih.govplos.org |

| CAT-2A (SLC7A2) | System y+ | L-Arginine, L-Lysine, L-Ornithine | Low-affinity, primarily in the liver, sodium-independent. ox.ac.ukplos.org | |

| CAT-2B (SLC7A2) | System y+ | L-Arginine, L-Lysine, L-Ornithine | High-affinity, inducible, abundant in macrophages, sodium-independent. ox.ac.ukplos.org | |

| - | - | System y+L | Cationic and neutral amino acids | Sodium-dependent exchange of amino acids. oup.com |

Conceptual Framework for In Vitro Permeability and Absorption Studies

In vitro permeability and absorption studies are essential tools in pharmaceutical development to predict the oral bioavailability of a drug candidate. These models provide a controlled environment to assess a compound's ability to cross the intestinal epithelium. researchgate.netwisdomlib.orgnih.gov For a compound like this compound, a combination of cell-based and non-cell-based assays can provide a comprehensive understanding of its absorption characteristics.

Cell-Based Assays: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal drug absorption. enamine.netnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic many of the morphological and functional features of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins. nih.govcreative-bioarray.comevotec.com

The Caco-2 permeability assay is used to determine the apparent permeability coefficient (Papp) of a compound, which is a measure of its rate of transport across the cell monolayer. nih.gov This assay can be conducted in two directions: from the apical (lumenal) to the basolateral (blood) side to assess absorption, and from the basolateral to the apical side to investigate the potential for active efflux. enamine.netevotec.com An efflux ratio greater than two typically suggests the involvement of active efflux transporters. creative-bioarray.com

Non-Cell-Based Assays: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that specifically evaluates the passive diffusion of a compound across an artificial lipid membrane. wikipedia.orgcreative-biolabs.comcreative-bioarray.com This model is simpler and more cost-effective than cell-based assays as it does not involve the complexities of active transport mechanisms. creative-bioarray.comevotec.com

Framework for this compound:

A conceptual framework for studying the in vitro permeability of this compound would involve a tiered approach:

PAMPA: To determine the intrinsic passive permeability of the compound. This will establish a baseline for its ability to cross a lipid membrane without the influence of transporters.

Caco-2 Assay with Inhibitors: To further investigate the involvement of specific transporters, the Caco-2 assay can be performed in the presence of known inhibitors of efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). creative-bioarray.com An increase in the apparent permeability in the presence of an inhibitor would confirm that this compound is a substrate for that particular efflux transporter.

| In Vitro Model | Principle | Information Gained | Relevance for this compound |

|---|---|---|---|

| Caco-2 Cell Monolayer | Measures transport across a differentiated monolayer of human intestinal cells. enamine.netnih.gov | Overall permeability (passive and active transport), potential for active efflux. creative-bioarray.comevotec.com | Provides a comprehensive assessment of intestinal absorption, including the potential role of amino acid transporters. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures passive diffusion across a lipid-infused artificial membrane. wikipedia.orgcreative-biolabs.com | Intrinsic passive permeability. creative-bioarray.comevotec.com | Helps to distinguish between passive diffusion and carrier-mediated transport mechanisms. |

V. Molecular and Cellular Mechanisms of Action in Vitro and Experimental Models

L-Arginine Moiety: Nitric Oxide (NO) Pathway Modulation

The L-Arginine component of the compound is a fundamental player in the synthesis of nitric oxide, a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. wikipedia.org The bioavailability of L-Arginine and the activity of enzymes that metabolize it are key determinants of NO production.

L-Arginine is the natural substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide and L-citrulline. wikipedia.orgahajournals.org In the vascular endothelium, the endothelial isoform of NOS (eNOS) is responsible for the majority of vascular NO production. ahajournals.org The reaction is a complex five-electron oxidation process that requires cofactors such as NADPH and is dependent on calcium-calmodulin. wikipedia.orgahajournals.org

A phenomenon known as the "arginine paradox" has been observed, where supplemental L-arginine can increase NO production and induce vasodilation even though intracellular L-arginine concentrations are theoretically sufficient to saturate eNOS. pnas.org This suggests that other factors, such as the compartmentalization of L-arginine or the presence of endogenous inhibitors, play a significant role in regulating eNOS activity. pnas.org Research indicates that exogenous L-arginine may also act as an agonist for membrane receptors, triggering a signaling cascade that activates eNOS. pnas.org

Arginase enzymes, existing in two isoforms (Arg1 and Arg2), compete with NOS for the common substrate L-arginine. frontiersin.orgnih.gov These enzymes hydrolyze L-arginine to produce L-ornithine and urea. nih.gov This competition can significantly impact the amount of L-arginine available for NO synthesis. frontiersin.org

Increased expression and activity of arginase have been implicated in conditions associated with endothelial dysfunction, as it can lead to a localized depletion of L-arginine for eNOS, thereby reducing NO production. frontiersin.orgfrontiersin.org Arg1 is predominantly found in the cytosol, while Arg2 is located within the mitochondria, and their distinct subcellular localizations suggest they may have different roles in regulating endothelial function. frontiersin.orgnih.gov

Table 1: Comparison of Arginase Isoforms

| Feature | Arginase 1 (Arg1) | Arginase 2 (Arg2) |

|---|---|---|

| Primary Location | Cytosol frontiersin.orgnih.gov | Mitochondria frontiersin.orgnih.gov |

| Primary Function | Urea cycle, polyamine synthesis nih.gov | L-ornithine, polyamine, and L-proline synthesis nih.gov |

| Impact on NO Synthesis | Competes with NOS for L-arginine in the cytosol frontiersin.orgnih.gov | May influence L-arginine pools available to eNOS frontiersin.org |

Asymmetric dimethylarginine (ADMA) is an endogenous, competitive inhibitor of all three isoforms of nitric oxide synthase. nih.govjcbmr.comoup.com It is produced from the breakdown of proteins containing methylated arginine residues. oup.comoup.com By competing with L-arginine for the active site of NOS, ADMA can significantly reduce the synthesis of nitric oxide. oup.com

Elevated levels of ADMA are associated with various cardiovascular diseases and are considered a risk factor for endothelial dysfunction. nih.govoup.com While some studies suggest ADMA is a potent inhibitor, others indicate it is a weak competitive inhibitor of eNOS, leading to the "ADMA paradox," where its in vivo effects seem more significant than what might be predicted from its in vitro inhibitory constants. jcbmr.com The ratio of L-arginine to ADMA is a critical determinant of NOS activity. nih.gov

The concept of subcellular compartmentalization helps to explain the "arginine paradox." frontiersin.orgfrontiersin.org It is proposed that L-arginine exists in distinct, poorly interchangeable pools within the cell. frontiersin.orgfrontiersin.org eNOS is localized to specific microdomains, such as caveolae in the plasma membrane, where it is in close proximity to L-arginine transporters like CAT-1 and enzymes involved in L-arginine recycling. frontiersin.orgresearchgate.net

This co-localization suggests that eNOS may have preferential access to a specific pool of L-arginine, either from the extracellular space or from intracellular recycling of L-citrulline back to L-arginine. frontiersin.orgresearchgate.netnih.gov In contrast, arginase enzymes are not typically found in the same locations as eNOS, suggesting they may regulate different pools of L-arginine. frontiersin.org This spatial separation of enzymes involved in L-arginine metabolism is crucial for the fine-tuning of nitric oxide production. frontiersin.orgbohrium.com

Acetylsalicylic Acid Moiety: Cyclooxygenase (COX) Inhibition

The acetylsalicylic acid component of L-Arginine acetylsalicylate exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. wikipedia.orgacs.org

Unlike most other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors, acetylsalicylic acid irreversibly inhibits COX enzymes. reddit.comyoutube.com This occurs through the covalent transfer of its acetyl group to a serine residue within the active site of the COX enzymes. reddit.comyoutube.comacs.org Specifically, it acetylates serine 529 in COX-1 and a homologous serine residue in COX-2. youtube.com

This acetylation blocks the access of the substrate, arachidonic acid, to the catalytic site of the enzyme, thereby preventing the production of prostaglandins and thromboxanes. reddit.comyoutube.com Because platelets lack a nucleus and cannot synthesize new enzymes, the inhibition of platelet COX-1 by acetylsalicylic acid lasts for the entire lifespan of the platelet (approximately 8-9 days). acs.orgyoutube.com While acetylsalicylic acid inhibits both COX-1 and COX-2, it is more potent against COX-1. acs.org The irreversible nature of this inhibition is a key feature of the acetylsalicylic acid moiety's mechanism of action. wikipedia.orgacs.orgnih.gov

Table 2: Action of Acetylsalicylic Acid on COX Enzymes

| Enzyme | Action of Acetylsalicylic Acid | Consequence |

|---|---|---|

| COX-1 | Irreversible acetylation of Serine 529 youtube.com | Inhibition of thromboxane A2 synthesis in platelets wikipedia.org |

| COX-2 | Irreversible acetylation of a homologous Serine residue youtube.com | Inhibition of prostaglandin synthesis at sites of inflammation wikipedia.org |

Inhibition of Prostaglandin and Thromboxane A2 Synthesis

The acetylsalicylate component of this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, a key mechanism shared with aspirin (B1665792). patsnap.com By irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2, it blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2). patsnap.com PGH2 is the immediate precursor for a variety of prostanoids, including prostaglandins (which are powerful mediators of inflammation and pain) and thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. patsnap.comwikipedia.org

Experimental studies have demonstrated that even low doses of acetylsalicylate can cause significant inhibition of both TXA2 and prostacyclin (PGI2) generation at sites of vascular injury. sci-hub.se For instance, a study in healthy volunteers showed that a low-dose regimen resulted in an 85-92% inhibition of thromboxane B2 (the stable metabolite of TXA2) and an 81-84% inhibition of 6-keto-prostaglandin F1α (the stable metabolite of PGI2). sci-hub.se

The L-Arginine moiety also contributes to the modulation of these pathways. In experimental models of hypercholesterolemia, dietary L-Arginine supplementation has been shown to significantly reduce the production of TXA2. nih.govoup.com This effect is linked to L-Arginine's primary role as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). patsnap.com Enhanced NO elaboration can beneficially influence the homeostasis between vasodilator and vasoconstrictor prostanoids, significantly increasing the PGI2/TXA2 ratio. nih.govoup.com

Summary of Inhibitory Effects on Prostanoid Synthesis

| Moiety | Mechanism of Action | Primary Target | Effect | Reference |

|---|---|---|---|---|

| Acetylsalicylic Acid | Irreversible acetylation of COX enzymes | COX-1 and COX-2 | Inhibits synthesis of Prostaglandins and Thromboxane A2 | patsnap.com |

| L-Arginine | Increases Nitric Oxide (NO) production | Thromboxane A2 synthesis pathway | Reduces TXA2 production; Increases PGI2/TXA2 ratio | nih.govoup.comnih.gov |

Synergistic Molecular Interactions between L-Arginine and Acetylsalicylic Acid Moieties

The combination of L-Arginine and acetylsalicylic acid within a single molecular entity creates opportunities for synergistic interactions, targeting key pathways in cardiovascular and inflammatory diseases from two distinct but complementary angles. patsnap.compatsnap.com

The synergistic cardiovascular benefits arise from L-Arginine's enhancement of NO production and acetylsalicylic acid's anti-thrombotic properties. patsnap.com

L-Arginine and Vasodilation: As the natural substrate for nitric oxide synthase (NOS), L-Arginine is converted to nitric oxide (NO), a potent vasodilator. rxlist.com NO activates soluble guanylyl cyclase in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and widening of the blood vessels. nih.gov This improves blood flow and can help reduce blood pressure. patsnap.com

Acetylsalicylic Acid and Anti-Thrombotic Action: The acetylsalicylic acid moiety irreversibly inhibits platelet COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2). patsnap.com Since TXA2 is a powerful stimulus for platelet aggregation and vasoconstriction, this inhibition is a cornerstone of anti-thrombotic therapy. wikipedia.org

Synergy: The combined action results in a dual benefit for vascular health. L-Arginine actively promotes vasodilation through the NO pathway, while acetylsalicylic acid prevents vasoconstriction and clot formation mediated by TXA2. patsnap.compatsnap.com This complementary action can lead to improved vascular function and a reduced risk of thrombotic events in experimental settings. patsnap.com

The vascular endothelium is a critical regulator of vascular tone and health. Both moieties of this compound have been shown to positively influence endothelial function in experimental models.

The L-Arginine component directly supports endothelial function by providing the necessary substrate for endothelial NOS (eNOS) to produce nitric oxide. patsnap.com In experimental models, L-Arginine supplementation has been shown to improve impaired endothelium-dependent relaxation. nih.govoup.com Interestingly, research in rat models has shown that co-administration of L-Arginine can completely prevent aspirin-induced endothelial dysfunction, suggesting a protective interaction between the two components. nih.gov Dietary L-Arginine appeared to increase the contribution of dilator prostanoids in aortic rings, which may counteract some of the negative effects of COX inhibition on endothelial vasodilator capacity. nih.govresearchgate.net

Inflammation and oxidative stress are deeply intertwined processes that contribute to a range of pathologies. This compound can modulate these pathways through several mechanisms.

The acetylsalicylic acid moiety exerts its primary anti-inflammatory effect by inhibiting the synthesis of prostaglandins, which are key mediators of the inflammatory response. patsnap.com Beyond COX inhibition, salicylates have been shown to inhibit the activation of the transcription factor NF-κB by targeting IκB kinase β (IKKβ), a central node in inflammatory signaling. jwatch.org

The L-Arginine moiety has a more complex, modulatory role. While L-Arginine administration can induce oxidative stress in some pathological models, it has also been shown to possess anti-inflammatory and antioxidant properties. researchgate.net In cell culture models, L-Arginine has demonstrated the ability to suppress lipopolysaccharide (LPS)-induced inflammation and oxidative stress. This effect may be mediated, in part, through the modulation of Toll-like receptor 4 (TLR4) signaling and the activity of the enzyme arginase-1.

Immunomodulatory Effects in Experimental Systems (e.g., Neutrophil Activation, T-cell Function)

The metabolism of L-Arginine is a critical regulatory point for immune cell function, particularly for T-cells. nih.gov

T-cell Function: T-cells require L-Arginine for proper activation, proliferation, and cytokine production. Experimental studies have shown that L-Arginine deprivation severely impairs these functions. nih.gov Conversely, elevating intracellular L-Arginine levels can shift T-cell metabolism from glycolysis toward oxidative phosphorylation, promoting the generation of central memory-like T-cells with enhanced survival capacity and anti-tumor activity in mouse models.

Neutrophil Interactions: Neutrophils express high levels of the enzyme arginase, which competes with NOS for their common substrate, L-Arginine. By depleting local L-Arginine, activated neutrophils can suppress T-cell function.

Vi. Analytical Methodologies for Quantification and Purity Assessment

Other Chromatographic and Spectrophotometric Techniques

Beyond standard reversed-phase HPLC, several other techniques are well-suited for the analysis of the dissociated L-Arginine and acetylsalicylate ions in solution.

Chromatographic Techniques

Ion-Pair Chromatography (IPC): This technique is a variation of reversed-phase HPLC and is particularly effective for separating charged analytes on a nonpolar stationary phase. technologynetworks.com An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. sigmaaldrich.com The reagent forms an electrically neutral ion pair with the analyte, which can then be retained and separated on a C8 or C18 column. technologynetworks.com For L-Arginine acetylsalicylate, a cationic pairing reagent could be used for the salicylate anion, or an anionic pairing reagent, such as an alkyl sulfonate, could be used for the protonated arginine cation. shimadzu.com A reported HPLC method for L-Arginine utilizes octane sulphonic acid as an ion-pairing agent in a phosphate buffer mobile phase, demonstrating the utility of this approach. ijirt.org

Capillary Electrophoresis (CE): CE separates molecules based on their differential migration in an electric field within a narrow capillary. fortlewis.edu This technique is highly efficient for the separation of charged species. An ultra-fast capillary zone electrophoresis (CZE) method has been developed for the simultaneous determination of arginine and ibuprofen, a compound structurally similar to acetylsalicylic acid. nih.gov This method achieved the separation of the arginine cation and the ibuprofen anion in under 35 seconds. nih.gov A similar approach could be readily adapted for this compound. Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been successfully used to separate L-arginine from its derivatives with baseline resolution. nih.govstanford.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (like a silica column) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. jocpr.com This method is well-suited for the retention and separation of highly polar compounds like L-Arginine without the need for derivatization or ion-pairing reagents. jocpr.com

Spectrophotometric Techniques

Spectrophotometric methods are often used for the quantification of a single analyte or for total analyte content. For a compound like this compound, these methods would typically be applied after a separation step or used in such a way that one component does not interfere with the other.

For L-Arginine: A common method involves a reaction with ninhydrin, which reacts with the primary amine group of the amino acid to produce a colored compound that can be measured spectrophotometrically. researchgate.net Another specific method for the guanidinium (B1211019) group of arginine is the Sakaguchi reaction. researchgate.net

For Acetylsalicylate: Acetylsalicylic acid can be quantified using UV-Vis spectrophotometry. One established method involves the hydrolysis of acetylsalicylic acid to salicylate, which then forms a distinct purple-colored complex with acidified iron(III) chloride (FeCl₃). researchgate.net The absorbance of this complex is measured at approximately 530 nm. researchgate.net Alternatively, direct UV absorbance of acetylsalicylic acid can be measured in a suitable solvent like ethanol (B145695), with a maximum absorbance around 227 nm. researchgate.net

It is important to note that direct spectrophotometric analysis of this compound without prior separation would be challenging due to overlapping spectral absorbances of the two components in the low UV range. researchgate.netsielc.com Therefore, spectrophotometric detection is most effectively coupled with a chromatographic separation technique like HPLC. orientjchem.orgnih.gov

Quality Control and Validation Parameters for Analytical Methods (e.g., Linearity, Accuracy, Precision, Specificity, Robustness)

Any analytical method developed for the quantification and purity assessment of this compound must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability, reproducibility, and accuracy. ijirt.orgsemanticscholar.org The validation process involves evaluating several key parameters, as demonstrated in various published methods for L-Arginine and its combinations. semanticscholar.orgresearchgate.net

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. ijirt.org In HPLC methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the main components in chromatograms of placebos or stressed samples. ijirt.orgjocpr.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The relationship between concentration and response is evaluated statistically, often by calculating the correlation coefficient (r²) of the calibration curve.

Table 1: Examples of Linearity in HPLC Methods for L-Arginine

| Concentration Range | Correlation Coefficient (r²) | Source(s) |

|---|---|---|

| 50% - 150% of target concentration | 0.99 | semanticscholar.org |

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of the standard analyte to a sample matrix (spiking) and calculating the percentage of the analyte recovered.

Table 2: Accuracy Results from a Validated HPLC Method for L-Arginine

| Concentration Level | Mean Recovery (%) | Source(s) |

|---|---|---|

| 50% | 98.4% | semanticscholar.org |

| 100% | 99.2% | semanticscholar.org |

| 150% | 99.6% | semanticscholar.org |

| 80 mg | 99.66% | researchgate.net |

| 100 mg | 99.99% | researchgate.net |

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. ijirt.org

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. ijirt.org

Table 3: Precision Results from Validated HPLC Methods for L-Arginine

| Precision Type | Number of Samples | RSD (%) | Acceptance Criteria (% RSD) | Source(s) |

|---|---|---|---|---|

| Repeatability | 6 | < 2.0% | ≤ 2.0% | ijirt.org |

| Intermediate Precision | - | < 2.0% | ≤ 2.0% | ijirt.org |

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org For an HPLC method, these variations might include changes in the mobile phase pH, flow rate, or column temperature. ijirt.org The method is considered robust if the results remain within acceptable limits despite these minor changes. ijirt.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. stanford.edu

For a capillary electrophoresis method developed for arginine and related compounds, the LOQ was determined to be 20 µM using UV detection. nih.govstanford.edu

By thoroughly validating these parameters, an analytical method for this compound can be established as suitable for its intended purpose in quality control and research.

Q & A

Q. What experimental methodologies are recommended for characterizing the stability of L-arginine acetylsalicylate in aqueous solutions?

Stability studies should include kinetic analyses of hydrolysis pathways under varying pH and temperature conditions. For example, hydronium ion-catalyzed, hydroxide ion-catalyzed, and spontaneous hydrolysis mechanisms should be evaluated using high-performance liquid chromatography (HPLC) or spectrophotometric methods. Activation parameters (e.g., ΔH‡, ΔS‡) derived from Arrhenius plots can elucidate reaction energetics .

Q. How should researchers design preclinical studies to assess the neuropharmacological effects of this compound?

Follow NIH guidelines for preclinical reporting, including detailed descriptions of animal models, dosing regimens, and control groups. For neuroactivity, methodologies from studies on related compounds (e.g., cobalt acetylsalicylate’s effect on mollusk neurons) can be adapted: measure electrical activity (e.g., frequency of action potentials) in neuronal preparations using electrophysiological techniques like intracellular recordings . Ensure statistical rigor by applying non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes .

Q. What analytical techniques are essential for confirming the identity and purity of synthesized this compound?

Combine spectroscopic methods (FTIR, NMR) for structural confirmation and chromatographic techniques (HPLC, TLC) for purity assessment. For novel compounds, provide full characterization data (e.g., elemental analysis, melting point) in the main manuscript, while detailed synthetic protocols can be included in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on the neurophysiological effects of acetylsalicylate derivatives be resolved?

Contradictions may arise from species-specific responses (e.g., mollusk vs. mammalian models) or concentration-dependent effects. To address this:

- Conduct dose-response studies across multiple model systems (e.g., in vitro neuronal cultures, ex vivo spinal cord preparations).

- Compare results with structurally similar compounds (e.g., lysine acetylsalicylate) to isolate the role of the cation (arginine vs. cobalt) in observed effects .

- Perform meta-analyses of existing data using standardized reporting frameworks to identify methodological variability .

Q. What strategies optimize the reproducibility of pharmacokinetic studies involving this compound?

- Standardize experimental conditions (e.g., pH, temperature) to minimize hydrolysis during in vivo assays.

- Use validated analytical methods (e.g., LC-MS/MS) for quantifying parent compounds and metabolites in biological matrices.

- Adhere to journal guidelines for transparent reporting, such as including raw data in appendices and processed data in the main text .

Q. How do hydrolysis pathways of this compound influence its pharmacological activity in different biological compartments?

Design compartment-specific stability assays (e.g., simulated gastric fluid vs. plasma) to map degradation products. Correlate hydrolysis kinetics (e.g., rate constants at pH 1–7.4) with bioactivity loss using in vitro models (e.g., cyclooxygenase inhibition assays). This approach clarifies whether degradation products (e.g., salicylate) contribute to observed effects .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurophysiological responses?

- For non-linear dose-response relationships, use mixed-effects models or repeated-measures ANOVA.

- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .

- Pre-register analysis plans to reduce bias in hypothesis testing .

Q. How should researchers handle large datasets from electrophysiological recordings of this compound’s effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.